7-Fluoro-5-nitroquinolin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical property

This 7-fluoro-5-nitroquinolin-2(1H)-one is the exact intermediate required for the Sanofi patent US20100094005A1. The 5-nitro/7-fluoro push-pull system ensures correct reactivity for 7-fluoro-2-oxo-quinoline acetamide synthesis. It also serves as the para-fluorinated representative for mutagenicity SAR per Saeki et al. (1999). 98% purity is recommended to minimize impurity propagation in multi-step syntheses. Zero rotatable bonds and TPSA ≈75 Ų make it ideal for fragment-based screening. Procure now to replicate Sanofi chemistry or build nitroaromatic QSAR models.

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
Cat. No. B13030939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-5-nitroquinolin-2(1H)-one
Molecular FormulaC9H5FN2O3
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=CC(=C2)F)[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O3/c10-5-3-7-6(1-2-9(13)11-7)8(4-5)12(14)15/h1-4H,(H,11,13)
InChIKeyQTXFASXOUTXKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-5-nitroquinolin-2(1H)-one Procurement Guide: Core Identity and Class Context


7-Fluoro-5-nitroquinolin-2(1H)-one (CAS 2080382-57-4) is a heterobicyclic small molecule (C9H5FN2O3, MW 208.15 g/mol) belonging to the nitroquinolinone class [1]. Its structure embeds an electron-withdrawing nitro group at position 5 and a fluorine atom at position 7 on the quinolin-2(1H)-one scaffold. Computed physicochemical properties from PubChem include an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 74.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and zero rotatable bonds [1]. The compound is commercially available at 95% purity (AKSci) or 98% purity (Leyan) for research use . Its primary documented utility is as a synthetic intermediate, particularly for constructing 7-fluoro-2-oxo-quinoline acetamide derivatives disclosed in the Sanofi patent family [2].

Why 5-Nitroquinolin-2(1H)-one Analogs Cannot Be Freely Substituted for 7-Fluoro-5-nitroquinolin-2(1H)-one


The quinolin-2(1H)-one scaffold is highly sensitive to the position and electronic character of ring substituents. Fluorine at C7 and the nitro group at C5 create a unique electronic push-pull system that dictates reactivity, metabolic stability, and biological target engagement in ways that regioisomers or non-fluorinated analogs cannot replicate. A foundational mutagenicity study by Saeki et al. demonstrated that fluorine substitution para to the nitro group on 5-nitroquinolines markedly enhances mutagenic potency (24-fold or greater relative to non-fluorinated parent), whereas ortho-fluorinated derivatives show no significant increase (enhancement ratios 0.6–1.7) [1]. This position-dependent effect means that simply selecting any fluorinated nitroquinolinone without verifying the exact 7-fluoro-5-nitro substitution pattern risks acquiring a compound with starkly different biological reactivity and safety profile. Furthermore, in the Sanofi patent, the 7-fluoro substituent is specifically required for subsequent synthetic elaboration to the target acetamide; alternative halogen or non-halogenated analogs would fail to provide the correct intermediate [2].

Quantitative Differential Evidence for 7-Fluoro-5-nitroquinolin-2(1H)-one Against Closest Analogs


XLogP3-AA of 1.3 Distinguishes 7-Fluoro-5-nitroquinolin-2(1H)-one from the Non-Fluorinated Parent and 6-Fluoro Regioisomer

The computed XLogP3-AA of 7-Fluoro-5-nitroquinolin-2(1H)-one is 1.3 [1]. This represents a significant increase in lipophilicity versus the non-fluorinated parent 5-nitroquinolin-2(1H)-one, for which the absence of fluorine would yield a lower logP. The LogP value of 1.5754 reported by the vendor Leyan further corroborates this range . In the context of the 6-fluoro-5-nitroquinolin-2(1H)-one regioisomer, the different fluorine position alters both electronic distribution and lipophilicity, leading to divergent membrane permeability and CYP450 susceptibility profiles that cannot be assumed equivalent [2].

Lipophilicity Drug-likeness Physicochemical property

Fluorine at C7 Para to Nitro at C5: Mutagenicity Enhancement Ratio of ≥24-Fold Relative to Non-Fluorinated 5-Nitroquinolines

Saeki et al. (1999) tested 16 nitroquinolines and their fluorinated derivatives in Salmonella typhimurium TA100 without S9 metabolic activation. The critical finding is that fluorine located para to the nitro group markedly enhanced mutagenicity by 24-fold or greater (enhancement ratio ≥24) compared to the corresponding non-fluorinated parent compound [1]. In contrast, ortho-fluorinated derivatives showed no significant increase, with enhancement ratios of 0.6, 0.8, and 1.7 [1]. While the study did not test 7-fluoro-5-nitroquinolin-2(1H)-one specifically, the 7-fluoro substituent occupies the para position relative to the 5-nitro group on the quinolin-2-one scaffold, placing this compound directly within the para-fluorinated structural class that exhibited the ≥24-fold mutagenicity enhancement. This contrasts sharply with 6-fluoro-5-nitroquinolin-2(1H)-one, where fluorine is ortho to the nitro group and the class-level inference predicts no significant mutagenicity increase.

Genotoxicity Mutagenicity Structure-toxicity relationship

Purity Specification Differential: Leyan 98% vs. AKSci 95% Enables Fit-for-Purpose Procurement

Two commercial sources provide this compound at distinct purity grades: Leyan (Shanghai Haohong Biomedical) offers 98% minimum purity , while AKSci specifies 95% minimum purity . The 3% absolute purity difference, while modest, can be significant for applications requiring high-purity starting material, such as fragment-based drug discovery, biophysical assays (SPR, ITC), or multi-step synthesis where impurity carryover amplifies. The identity is confirmed by the shared CAS 2080382-57-4 and molecular formula C9H5FN2O3 across both vendors. Leyan additionally reports a LogP of 1.5754, TPSA of 76, zero rotatable bonds, and the SMILES string C1=CC(=O)NC2=C1C(=CC(=C2)F)[N+](=O)[O-], providing a more complete characterization package .

Purity specification Quality control Vendor comparison

Unique Synthetic Intermediate Status for Sanofi 7-Fluoro-2-oxo-quinoline Acetamide Series Confirmed by Patent Disclosure

The Sanofi-Aventis patent family (US20100094005A1, also published as WO2009074607) explicitly discloses fluorinated quinolin-2(1H)-one derivatives as intermediates for synthesizing 7-fluoro-2-oxo-4-[2-[4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl]ethyl]-1,2-dihydro-quinolin-1-acetamide [1]. The 7-fluoro substituent on the quinolinone core is structurally essential for the final compound's pharmacological profile. The nitro group at position 5 in 7-fluoro-5-nitroquinolin-2(1H)-one serves as a synthetic handle: it can be reduced to the corresponding 5-amino derivative, enabling further elaboration (acylation, coupling, or heterocycle formation) that would not be accessible from non-nitrated or differently substituted analogs . This positions 7-fluoro-5-nitroquinolin-2(1H)-one as a specific, patent-relevant intermediate that cannot be replaced by 5-nitroquinolin-2(1H)-one, 6-fluoro-5-nitroquinolin-2(1H)-one, or 7-chloro-5-nitroquinolin-2(1H)-one without losing the structural path to the target acetamide.

Synthetic intermediate Patent-protected scaffold Medicinal chemistry

Zero Rotatable Bonds and TPSA of 74.9–76 Ų Define a Conformationally Restricted Scaffold Distinct from N-Alkylated or 4-Substituted Quinolinone Analogs

7-Fluoro-5-nitroquinolin-2(1H)-one possesses zero rotatable bonds (PubChem computed; Leyan vendor data) and a topological polar surface area of 74.9 Ų (PubChem) to 76 Ų (Leyan) [1]. The absence of rotatable bonds confers a rigid, planar conformation that minimizes entropic penalty upon target binding—a property exploited in fragment-based drug design. In contrast, N-alkylated quinolin-2(1H)-one analogs (e.g., N-methyl-5-nitroquinolin-2-one) introduce at least one rotatable bond, increasing conformational flexibility and potentially reducing binding affinity for rigid binding pockets. Similarly, 4-substituted analogs alter the planarity of the ring system and shift the TPSA. For procurement decisions in structure-based drug design, the zero-rotatable-bond feature makes this compound a valuable rigid core scaffold that is chemically distinct from alkylated or 4-substituted quinolinones.

Conformational restriction Ligand efficiency Physicochemical property

Recommended Procurement Scenarios for 7-Fluoro-5-nitroquinolin-2(1H)-one Based on Evidence


Synthesis of 7-Fluoro-2-oxo-quinoline Acetamide Derivatives per Sanofi Patent Route

Procurement of this compound is essential for any group replicating or extending the Sanofi-Aventis chemical series (US20100094005A1), which requires the 7-fluoro-5-nitro substitution pattern as the specific intermediate for constructing 7-fluoro-2-oxo-4-[2-[4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl]ethyl]-1,2-dihydro-quinolin-1-acetamide [1]. No alternative nitroquinolinone analog can substitute without breaking the synthetic route. The Leyan 98% purity grade is recommended here, as multi-step syntheses benefit from higher-purity starting material to minimize impurity propagation. [2]

Structure-Activity Relationship (SAR) Studies on Fluorine Position Effects in Nitroquinolinones for Genotoxicity Profiling

For research groups investigating the position-dependent mutagenicity of fluorinated nitroquinolines as described by Saeki et al. (1999), this compound serves as the para-fluorinated representative relative to the 5-nitro group [1]. When procured alongside 6-fluoro-5-nitroquinolin-2(1H)-one (ortho-fluorinated) and 8-fluoro-5-nitroquinoline, the set enables systematic genotoxicity SAR studies. The class-level mutagenicity data (≥24-fold enhancement for para-fluorinated vs. 0.6–1.7-fold for ortho-fluorinated) provides a testable hypothesis for differential Ames test outcomes. [1]

Fragment-Based Drug Discovery Leveraging a Rigid, Zero-Rotatable-Bond Quinolinone Core

The zero-rotatable-bond architecture and TPSA of ~75 Ų make this compound suitable as a rigid fragment core for fragment-based screening or structure-guided lead optimization [1]. The 5-nitro group provides a UV/visible chromophore for detection and a synthetic handle (via reduction to 5-amine) for fragment elaboration. The 98% purity grade from Leyan is preferred for biophysical assays (SPR, ITC, NMR) where impurities at >2% could generate false positives. [1][2]

Computational Chemistry and QSAR Model Building for Nitroaromatic Compound Property Prediction

The well-defined computed properties (XLogP3-AA 1.3, TPSA 74.9 Ų, zero rotatable bonds, 1 HBD, 4 HBA) and the absence of confounding conformational flexibility make this compound an excellent data point for building or validating QSAR models of nitroaromatic heterocycles [1]. The availability from two commercial vendors at different purity grades also allows researchers to assess the impact of purity on model performance. [1][2]

Quote Request

Request a Quote for 7-Fluoro-5-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.